REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:5]([Cl:12])=[N:6][CH:7]=[N:8][C:9]=1[CH2:10]Br)[CH2:2][CH3:3].C(C1C(Cl)=NC=NC=1CCl)CC.[F:25][C:26]1[N:31]=[C:30]([C:32]2[NH:33][CH:34]=[CH:35][N:36]=2)[CH:29]=[CH:28][CH:27]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[F:25][C:26]1[N:31]=[C:30]([C:32]2[NH:36][CH:35]=[CH:34][N:33]=2)[CH:29]=[CH:28][CH:27]=1.[Cl:12][C:5]1[N:6]=[CH:7][N:8]=[C:9]([CH2:10][N:36]2[CH:35]=[CH:34][N:33]=[C:32]2[C:30]2[CH:29]=[CH:28][CH:27]=[C:26]([F:25])[N:31]=2)[C:4]=1[CH2:1][CH2:2][CH3:3] |f:3.4.5|
|
Name
|
102
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C=1C(=NC=NC1CBr)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C=1C(=NC=NC1CCl)Cl
|
Name
|
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)C=1NC=CN1
|
Name
|
|
Quantity
|
552 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the synthesis of this compound
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo and EtOAc (10 ml) and water (10 ml)
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with EtOAc (10 ml)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
PTLC separation of the residue with 5% MeOH in CH2Cl2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC(=N1)C=1NC=CN1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)CN1C(=NC=C1)C1=NC(=CC=C1)F)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |